[1-(2-chlorophenyl)piperidin-4-yl]methanamine
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Overview
Description
[1-(2-chlorophenyl)piperidin-4-yl]methanamine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-chlorophenyl)piperidin-4-yl]methanamine typically involves the reaction of 2-chlorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction can be represented as follows:
2-Chlorobenzyl chloride+Piperidine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(2-chlorophenyl)piperidin-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
[1-(2-chlorophenyl)piperidin-4-yl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [1-(2-chlorophenyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure that forms the backbone of many piperidine derivatives.
2-Chlorobenzylamine: A compound with a similar chlorophenyl group but different amine structure.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
[1-(2-chlorophenyl)piperidin-4-yl]methanamine is unique due to the combination of the piperidine ring and the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H17ClN2 |
---|---|
Molecular Weight |
224.73 g/mol |
IUPAC Name |
[1-(2-chlorophenyl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C12H17ClN2/c13-11-3-1-2-4-12(11)15-7-5-10(9-14)6-8-15/h1-4,10H,5-9,14H2 |
InChI Key |
BJFIZQBFTCTORT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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